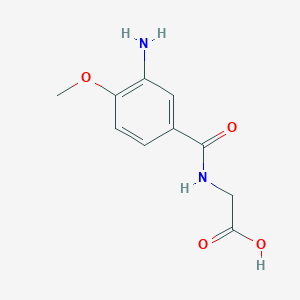

![molecular formula C22H24ClN3O2S B2492617 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride CAS No. 1217237-33-6](/img/structure/B2492617.png)

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives closely related to N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide involves strategic chemical reactions, including the formation of cinnamamide morpholine derivatives through the combination of isothiazole, thiadiazole, and thiazole bases with cinnamamide structures. These processes typically require careful selection of substrates and conditions to achieve high yields and desired biological activities (Chen et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds, as exemplified by specific derivatives, has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, alongside mass spectrometry and, in some cases, X-ray crystallography. These techniques confirm the intricate structure of these molecules, which is crucial for their biological activity (Zablotskaya et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions with various biochemical pathways, including those involved in antifungal and antimicrobial activities. For instance, some derivatives have shown to stimulate plant innate immunity, besides their direct fungicidal activities, by triggering the accumulation of defense-related gene expression (Chen et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are determined by the molecular structure and functional groups present in these compounds. For example, the crystalline structure of related compounds has been elucidated through X-ray diffraction studies, revealing interactions such as hydrogen bonding that influence the compound's stability and reactivity (Sharma et al., 2016).

Chemical Properties Analysis

Chemically, these compounds exhibit a range of activities, from fungicidal to antimicrobial, and show potential as antitumor agents. Their chemical properties, including reactivity and the ability to interact with biological targets, are pivotal for their biological effects. The synthesis of these compounds often involves the introduction of substituents that enhance their chemical properties and biological activities (Horishny et al., 2020).

Applications De Recherche Scientifique

Psychotropic and Antimicrobial Activities

A study by Zablotskaya et al. (2013) demonstrated that derivatives of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride possess significant psychotropic activities, including sedative action, and anti-inflammatory effects. Additionally, these compounds have shown selective cytotoxic effects on tumor cell lines and exhibit antimicrobial action, emphasizing their potential in both mental health and infection control applications (Zablotskaya et al., 2013).

Fungicidal Activity

Chen et al. (2019) reported the synthesis of cinnamamide morpholine derivatives, including those with isothiazole, 1,2,3-thiadiazole, and thiazole bases. These compounds, particularly one known as compound 5a, displayed substantial fungicidal activity against Pseudoperonspera cubensis and Botrytis cinerea. This highlights their utility in agriculture as potential fungicides and plant immune system stimulants (Chen et al., 2019).

Antitumor Properties

Horishny et al. (2020) synthesized new N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and tested their anticancer activity. The compounds showed promise as potential anticancer agents, underscoring the significance of such compounds in the development of new cancer therapies (Horishny et al., 2020).

Antibacterial Agents

Bhoi et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives and found them to have a broad spectrum of antibacterial activity. This suggests their potential application in developing new antibacterial drugs (Bhoi et al., 2015).

Corrosion Inhibition

Yadav et al. (2016) studied the use of benzimidazole derivatives, including those related to N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride, as corrosion inhibitors for steel in hydrochloric acid. This application is particularly relevant in industrial settings to protect metals from corrosion (Yadav et al., 2016).

Propriétés

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S.ClH/c26-21(11-10-18-6-2-1-3-7-18)25(13-12-24-14-16-27-17-15-24)22-23-19-8-4-5-9-20(19)28-22;/h1-11H,12-17H2;1H/b11-10+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPUZMDBJUUAPX-ASTDGNLGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)

![Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2492538.png)

![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)

![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)

![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-phenylcarbamate](/img/structure/B2492545.png)

![2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2492546.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2492547.png)

![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)

![[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2492552.png)

![6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2492555.png)

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate](/img/structure/B2492556.png)

![3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2492557.png)